Sperm-activating Peptide Iii, Clypeaster Japonicus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sperm-activating peptide III (SAP III) is a bioactive peptide that is found in the egg jelly coat of Clypeaster japonicus, a species of sea urchin. It is a potent sperm activator that is responsible for initiating the acrosome reaction in spermatozoa, which is a crucial step in fertilization. Due to its unique properties, SAP III has gained significant attention from the scientific community and has become a subject of intense research.

Mécanisme D'action

SAP III exerts its effects by binding to specific receptors on the surface of spermatozoa, which triggers a signaling cascade that leads to the acrosome reaction. This process involves the release of enzymes from the acrosome, which allows the sperm to penetrate the egg's protective layers and fertilize it.

Effets Biochimiques Et Physiologiques

SAP III has several biochemical and physiological effects on spermatozoa. It induces the acrosome reaction, increases sperm motility, and enhances the binding of sperm to the egg's surface. Additionally, SAP III has been shown to modulate the activity of ion channels and transporters in sperm, which play critical roles in sperm function.

Avantages Et Limitations Des Expériences En Laboratoire

SAP III has several advantages for laboratory experiments. It is a potent and reliable sperm activator that can be used to initiate the acrosome reaction in a controlled manner. However, SAP III has limitations as well. It is a complex peptide that is difficult to synthesize, and its activity can be affected by various factors such as pH and temperature.

Orientations Futures

There are several future directions for SAP III research. One area of interest is the development of new contraceptives that target SAP III and its receptors. Another area of research is the investigation of the molecular mechanisms that govern SAP III's effects on sperm function. Additionally, researchers are exploring the potential therapeutic applications of SAP III in the treatment of infertility and other reproductive disorders.

In conclusion, SAP III is a bioactive peptide that plays a crucial role in the fertilization process. Its unique properties have made it a subject of intense research, and it has numerous applications in scientific research. Despite its limitations, SAP III has significant potential for future research and development.

Méthodes De Synthèse

The synthesis of SAP III is a complex process that involves multiple steps. It is typically isolated from the egg jelly coat of Clypeaster japonicus using various chromatographic techniques. The purified peptide is then characterized using mass spectrometry and other analytical methods to confirm its identity and purity.

Applications De Recherche Scientifique

SAP III has numerous applications in scientific research. It is commonly used as a tool to study the process of fertilization and the molecular mechanisms that govern it. Researchers also use SAP III to investigate the effects of various compounds on sperm function and to develop new methods for contraception.

Propriétés

Numéro CAS |

142959-78-2 |

|---|---|

Nom du produit |

Sperm-activating Peptide Iii, Clypeaster Japonicus |

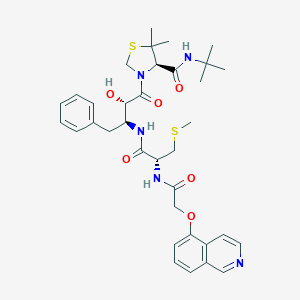

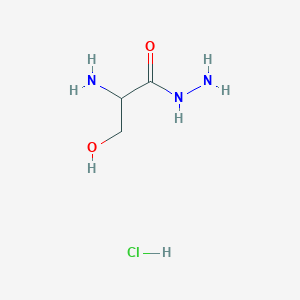

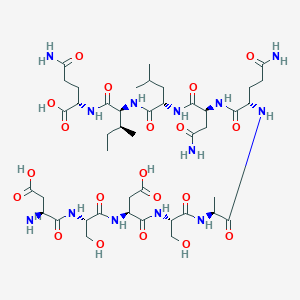

Formule moléculaire |

C43H71N13O20 |

Poids moléculaire |

1090.1 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H71N13O20/c1-6-18(4)33(42(74)50-22(43(75)76)8-10-29(46)60)56-39(71)23(11-17(2)3)51-37(69)24(13-30(47)61)52-36(68)21(7-9-28(45)59)49-34(66)19(5)48-40(72)26(15-57)55-38(70)25(14-32(64)65)53-41(73)27(16-58)54-35(67)20(44)12-31(62)63/h17-27,33,57-58H,6-16,44H2,1-5H3,(H2,45,59)(H2,46,60)(H2,47,61)(H,48,72)(H,49,66)(H,50,74)(H,51,69)(H,52,68)(H,53,73)(H,54,67)(H,55,70)(H,56,71)(H,62,63)(H,64,65)(H,75,76)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,33-/m0/s1 |

Clé InChI |

ORUHFSUCXDIEPB-SAPJGRGWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Autres numéros CAS |

142959-78-2 |

Séquence |

DSDSAQNLIQ |

Synonymes |

SAP-III protein, Clypeaster japonicus sperm-activating peptide III, Clypeaster japonicus |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.